Welcome to the BenchChem Online Store!
molecular formula C5H6BrNOS B6589554 (2-Bromo-5-methylthiazol-4-yl)methanol CAS No. 1187836-86-7

(2-Bromo-5-methylthiazol-4-yl)methanol

Cat. No. B6589554
M. Wt: 208.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08461348B2

Procedure details

To a mixed solution of the compound (1.2 g, 4.8 mmol) obtained in Example 80c in ethanol/tetrahydrofuran (v/v=1/1, 4 mL) was added 2N aqueous sodium hydroxide solution (4.8 mL, 9.6 mmol), and the mixture was stirred at room temperature overnight. The reaction mixture was neutralized with 1N hydrochloric acid, and the mixture was extracted with ethyl acetate. The obtained organic layer was washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure. The resulting crude title compound was purified by column chromatography (hexane-hexane/ethyl acetate=50/50) to give the title compound (590 mg, 59%) as a colorless solid.
Name
compound
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Name
ethanol tetrahydrofuran
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
59%

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][C:6]1[N:7]=[C:8]([Br:12])[S:9][C:10]=1[CH3:11])(=O)C.[OH-].[Na+].Cl>C(O)C.O1CCCC1>[Br:12][C:8]1[S:9][C:10]([CH3:11])=[C:6]([CH2:5][OH:4])[N:7]=1 |f:1.2,4.5|

Inputs

Step One
Name
compound
Quantity
1.2 g
Type
reactant
Smiles
C(C)(=O)OCC=1N=C(SC1C)Br
Name
Quantity
4.8 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
ethanol tetrahydrofuran
Quantity
4 mL
Type
solvent
Smiles
C(C)O.O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The obtained organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting crude title compound was purified by column chromatography (hexane-hexane/ethyl acetate=50/50)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1SC(=C(N1)CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 590 mg
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.